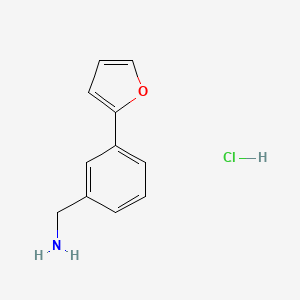
3-(Furan-2-yl)benzylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for “3-(Furan-2-yl)benzylamine hydrochloride” are not available, there are related studies on the synthesis of compounds with furan rings . For instance, one method involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . Another method involves the synthesis of ester and amide derivatives containing furan rings (furfural derivatives) under mild synthetic conditions supported by microwave radiation .Scientific Research Applications
Material Science Applications
Furan derivatives are pivotal in the development of self-healing materials, leveraging thermally reversible Diels–Alder chemistry. This technology enables the creation of polymeric materials that can repair themselves after damage, offering extended lifespans and reduced maintenance requirements for a wide range of applications, from consumer goods to structural components (Liu & Chuo, 2013).
Environmental Science Applications
Furan derivatives play a critical role in the analysis and mitigation of environmental pollutants. For instance, they are involved in the study of dioxins and furans' formation mechanisms, providing insights into reducing these harmful pollutants in incineration processes. Understanding these mechanisms is crucial for developing more environmentally friendly waste management solutions (Mukherjee et al., 2016).
Chemistry and Catalysis
In the realm of catalysis, furan derivatives are utilized in the synthesis of various bioactive compounds, demonstrating the importance of furan-2-yl substituents in medicinal chemistry. These derivatives are instrumental in creating compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions, highlighting their versatility and significance in drug development (Ostrowski, 2022).
Biofuel Production
Furan derivatives, specifically 2,5-dimethylfuran (DMF), have been identified as promising biofuels for spark ignition engine applications. Research in this area focuses on the synthesis of DMF from biomass, its combustion properties, and its potential to serve as a sustainable alternative to traditional fossil fuels, addressing the global need for renewable energy sources (Hoang et al., 2021).
Safety and Hazards
Mechanism of Action
Furan Derivatives
Furan derivatives have taken on a special position in the realm of medicinal chemistry . They exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Synthesis of Furan Derivatives
In 2020, Altintop et al. designed and synthesized a new series of ten 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives in one step via the reaction of 4-cyanophenylhydrazine hydrochloride with 5-arylfurfurals and screened for in-vitro activity against Staphylococcus aureus (NRRL B-767), Listeria .
Properties
IUPAC Name |
[3-(furan-2-yl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11;/h1-7H,8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDKBRIPTIZMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CO2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(azepan-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2957691.png)
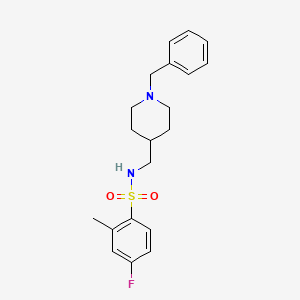
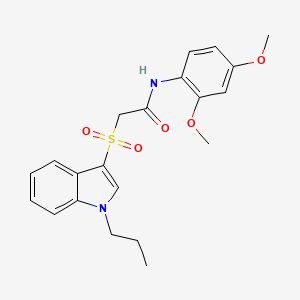
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2957694.png)
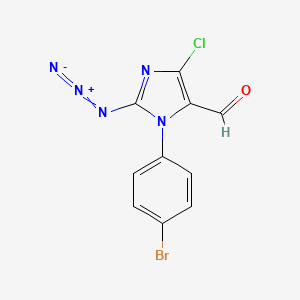
![3-[4-(benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2957696.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate](/img/structure/B2957698.png)
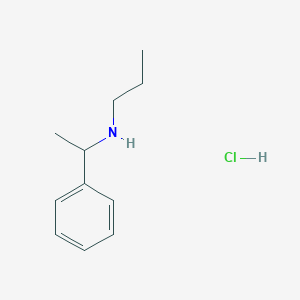
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-dimethylbutanamide](/img/structure/B2957703.png)

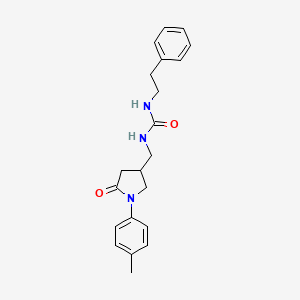

![N-[1-[4-(2-methoxyphenyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2957711.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2957713.png)
